N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide

Catalog No.
S548934
CAS No.
M.F
C24H44Br6N6
M. Wt
896.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclo...

Product Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide

Molecular Formula

C24H44Br6N6

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H

InChI Key

ARHBIBDGWDRBJH-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=CC(=C2)CNCC3=CC=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

AMD3465, GENZ-644494, N-(1,4,8,11- tetraazacyclotetradecanyl-1,4-phenylenebis(methylene))-2-(aminomethyl)- pyridine

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br

Description

The exact mass of the compound AMD 3465 hexahydrobromide is 410.3158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High Affinity and Selectivity for CXCR4

  • AMD 3465 hexahydrobromide acts as a potent and selective antagonist for CXCR4. It binds to the receptor with high affinity, exhibiting an inhibition constant (Ki) of 41.7 nM for SDF-1α ligand binding [1]. This selectivity is crucial as it minimizes interference with other chemokine receptors.
  • Compared to its predecessor AMD 3100, AMD 3465 hexahydrobromide demonstrates an 8-fold higher affinity for CXCR4, making it a more potent antagonist [1].

Source

[1] ()

Potential Applications in HIV Research

  • Due to its ability to block CXCR4, AMD 3465 hexahydrobromide has been explored for its potential role in HIV research. HIV, particularly the X4 strain, utilizes CXCR4 for entry into host cells.
  • In vitro studies have shown that AMD 3465 hexahydrobromide effectively inhibits HIV cell entry, demonstrating promise as a potential therapeutic strategy [2].

Source

[2] (See various supplier websites like for details on mechanism of action against HIV)

Mobilizing Hematopoietic Stem Cells

  • AMD 3465 hexahydrobromide can mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood circulation [1]. This ability makes it a valuable tool for research on HSC transplantation and other stem cell-based therapies.

Source

[1] ()

Understanding CXCR4 Function in Other Diseases

  • Researchers are investigating the role of CXCR4 in various diseases beyond HIV. AMD 3465 hexahydrobromide serves as a tool to understand how CXCR4 signaling pathways contribute to the development and progression of these diseases.
  • Studies have explored its potential role in cancer, inflammatory diseases, and neurological disorders [2].

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide, commonly referred to as AMD 3465 (hexahydrobromide), is a synthetic compound characterized by its complex structure and significant biological activity. This compound is primarily known for its role as a potent and selective antagonist of the chemokine receptor CXCR4, exhibiting an eight-fold higher affinity for this receptor compared to AMD 3100. The inhibition of CXCR4 is particularly relevant in the context of human immunodeficiency virus entry into cells and the mobilization of hematopoietic stem cells in vivo .

The molecular formula for AMD 3465 (hexahydrobromide) is C24H38N6·6HBr, with a molecular weight of approximately 896.1 g/mol. The compound's structure includes a pyridine ring, a tetrazacyclotetradecane core, and a phenylmethyl group, which together contribute to its unique pharmacological properties .

AMD 3465 hexahydrobromide acts as an antagonist of CXCR4, a chemokine receptor found on the surface of various cell types, including immune cells and certain HIV strains. CXCR4 normally binds to a chemokine called SDF-1α, which plays a role in cell migration and proliferation []. By binding to CXCR4, AMD 3465 hexahydrobromide prevents SDF-1α from binding and thereby disrupts the signaling pathway mediated by CXCR4 [].

In the context of HIV infection, CXCR4 is used by certain HIV strains (X4 strains) to enter host cells. By blocking CXCR4, AMD 3465 hexahydrobromide can inhibit the entry of these HIV strains into cells. Additionally, inhibiting CXCR4 signaling can mobilize hematopoietic stem cells from the bone marrow into the bloodstream, making them more readily available for collection in stem cell transplantation procedures [].

  • Oxidation: Under specific conditions, the compound can be oxidized, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its biological activity.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying the compound's biological activity.

Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The products formed depend on the specific reaction conditions employed.

The primary biological activity of AMD 3465 (hexahydrobromide) lies in its antagonistic effect on the CXCR4 receptor. By inhibiting the binding of stromal cell-derived factor 1 alpha (SDF-1α) to CXCR4, AMD 3465 effectively blocks pathways critical for HIV entry into host cells. In vitro studies have demonstrated that AMD 3465 potently inhibits the replication of X4 HIV strains with an IC50 value ranging from 1 to 10 nM while showing no effect on CCR5-using (R5) viruses .

Additionally, research indicates that AMD 3465 can rescue osteoblasts from apoptosis induced by high glucose levels, suggesting potential applications in metabolic disorders .

The synthesis of AMD 3465 (hexahydrobromide) involves multiple steps:

  • Formation of the Tetraazacyclotetradecane Core: This step establishes the foundational structure required for subsequent modifications.
  • Introduction of the Phenylmethyl Group: This process enhances the compound's ability to interact with biological targets.
  • Attachment of the Pyridinemethanamine Moiety: This step is crucial for imparting selectivity towards CXCR4.
  • Conversion to Hexahydrobromide Salt Form: The final step involves salt formation to enhance solubility and stability .

The synthetic route typically employs organic solvents and catalysts under controlled temperatures to ensure high yield and purity.

AMD 3100Cyclam-based structureLower than AMD 3465HIV entry inhibitionMaravirocCCR5 antagonistNoneHIV treatmentPlerixaforSimilar CXCR4 antagonistComparableStem cell mobilization

AMD 3465 stands out due to its superior affinity for CXCR4 and its dual function in both antiviral activity and stem cell mobilization, making it a unique candidate in therapeutic development .

Interaction studies involving AMD 3465 focus on its binding affinity and selectivity towards the CXCR4 receptor. These studies reveal that AMD 3465 exhibits significantly higher affinity compared to other antagonists like AMD 3100. The molecular mechanism involves competitive inhibition where AMD 3465 effectively prevents SDF-1α from binding to CXCR4, thereby blocking downstream signaling pathways critical for HIV entry and stem cell mobilization .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

10

Exact Mass

895.86662 g/mol

Monoisotopic Mass

889.87277 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: De Silva RA, Peyre K, Pullambhatla M, Fox JJ, Pomper MG, Nimmagadda S. Imaging CXCR4 expression in human cancer xenografts: evaluation of monocyclam 64Cu-AMD3465. J Nucl Med. 2011 Jun;52(6):986-93. doi: 10.2967/jnumed.110.085613. PubMed PMID: 21622896; PubMed Central PMCID: PMC3155288.
2: Bodart V, Anastassov V, Darkes MC, Idzan SR, Labrecque J, Lau G, Mosi RM, Neff KS, Nelson KL, Ruzek MC, Patel K, Santucci Z, Scarborough R, Wong RS, Bridger GJ, Macfarland RT, Fricker SP. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4. Biochem Pharmacol. 2009 Oct 15;78(8):993-1000. doi: 10.1016/j.bcp.2009.06.010. Epub 2009 Jun 18. PubMed PMID: 19540208.
3: Hu JS, Freeman CM, Stolberg VR, Chiu BC, Bridger GJ, Fricker SP, Lukacs NW, Chensue SW. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation. Am J Pathol. 2006 Aug;169(2):424-32. PubMed PMID: 16877345; PubMed Central PMCID: PMC1599788.
4: Hatse S, Princen K, De Clercq E, Rosenkilde MM, Schwartz TW, Hernandez-Abad PE, Skerlj RT, Bridger GJ, Schols D. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor. Biochem Pharmacol. 2005 Sep 1;70(5):752-61. PubMed PMID: 16011832.

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